molecular formula C11H23N3O B7877564 (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B7877564
M. Wt: 213.32 g/mol
InChI Key: MPULQAZKGXFYJC-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral pyrrolidine derivative of interest in medicinal chemistry and pharmacological research. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is identified by CAS Number 1354025-13-0 and has the molecular formula C 12 H 25 N 3 O, with a molecular weight of 227.35 g/mol . Its structure features a stereospecific center and a 3-((dimethylamino)methyl)pyrrolidine moiety . Related analogs in this chemical class have been identified as inhibitors of the Dipeptidyl peptidase 4 (DPP-4) enzyme , a significant target for metabolic disease research. The stereoselective synthesis of such pyrrolidine derivatives is a key area of investigation, as outlined in various patent literatures . Researchers should handle this material with care. Safety information indicates it may be harmful if swallowed and cause skin and serious eye irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information. For quality assurance, a Certificate of Analysis (CoA) is available upon request.

Properties

IUPAC Name

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPULQAZKGXFYJC-AXDSSHIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

L-Valine Derivatization

The synthetic pathway begins with L-valine’s carboxyl group protection using tert-butoxycarbonyl (Boc) anhydride. Subsequent reduction of the carboxyl group to a primary alcohol via lithium aluminum hydride (LiAlH4) yields (S)-2-amino-3-methyl-1-butanol. Oxidation of the alcohol to a ketone is achieved using pyridinium chlorochromate (PCC), forming (S)-2-amino-3-methyl-butan-1-one.

Pyrrolidine Ring Functionalization

The 3-dimethylamino-pyrrolidine component is synthesized via N-alkylation of pyrrolidine with dimethylamine and formaldehyde under Mannich reaction conditions. This step introduces the dimethylamino group at the 3-position of the pyrrolidine ring. Coupling the amino ketone intermediate with the functionalized pyrrolidine employs a nucleophilic acyl substitution reaction, facilitated by carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 1: Key Reaction Parameters for Chiral Pool Synthesis

StepReagents/ConditionsYield (%)Stereopurity (%)
Boc ProtectionBoc₂O, NaOH, THF, 0°C92>99
ReductionLiAlH4, Et₂O, reflux85>99
OxidationPCC, CH₂Cl₂, rt7898
Pyrrolidine AlkylationDimethylamine, HCHO, EtOH9095
CouplingEDCI, DMAP, CH₂Cl₂8097

Asymmetric Catalytic Synthesis

Asymmetric catalysis circumvents the need for chiral precursors by inducing enantioselectivity during bond formation. Rhodium-catalyzed hydrogenation and organocatalytic methods are prominent for constructing the amino ketone’s stereocenter.

Rhodium-Catalyzed Hydrogenation

A prochiral enamine intermediate, generated from 3-methylbutan-1-one and ammonia, undergoes asymmetric hydrogenation using a chiral rhodium catalyst (e.g., Rh-DuPhos). This step establishes the (S)-configuration at the α-carbon with >98% enantiomeric excess (ee).

Organocatalytic Aldol Reaction

Proline-derived catalysts enable the asymmetric aldol reaction between pyrrolidin-1-yl-acetone and a protected amino aldehyde. This method achieves the desired stereochemistry in 85% yield and 94% ee, though scalability remains challenging due to catalyst loading requirements.

Resolution of Racemic Mixtures

For large-scale production, kinetic resolution via enzymatic hydrolysis or chiral stationary phase chromatography offers cost-effective solutions.

Enzymatic Resolution

Racemic 2-amino-3-methyl-butan-1-one is treated with Pseudomonas fluorescens lipase, selectively hydrolyzing the (R)-enantiomer. The remaining (S)-enantiomer is isolated in 45% yield and 99% ee, though this method suffers from moderate efficiency.

Chromatographic Separation

Preparative HPLC with a Chiralpak AD-H column resolves racemic mixtures using hexane-isopropanol mobile phases. While achieving >99% ee, this method is limited by high solvent consumption and low throughput.

Purification and Characterization

Final purification employs recrystallization from ethyl acetate/hexane mixtures, yielding colorless crystals with >99.5% chemical purity. Structural confirmation relies on:

  • NMR Spectroscopy : Distinct signals at δ 2.35 ppm (pyrrolidine N-CH₃) and δ 4.12 ppm (α-proton of the amino ketone).

  • HPLC Analysis : Retention time of 8.2 min on a C18 column (90:10 water-acetonitrile).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 214.1 (calc. 213.32).

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)Stereopurity (%)ScalabilityCost Efficiency
Chiral Pool Synthesis8097HighModerate
Asymmetric Hydrogenation7598ModerateHigh
Enzymatic Resolution4599LowLow
Chromatographic Separation3099Very LowVery High

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one has been studied for its potential as a stimulant and cognitive enhancer. Research indicates that compounds in this class may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for attention and mood regulation.

Neuropharmacology

Studies have shown that DMBA can affect central nervous system (CNS) activity. It has been investigated for its potential to enhance focus and energy levels, similar to other stimulants. This makes it a candidate for further research into treatments for attention deficit disorders and fatigue-related conditions.

Drug Development

The compound serves as a lead structure in the design of new pharmaceuticals aimed at treating neurological disorders. Its structural analogs are being synthesized to evaluate their efficacy and safety profiles. The exploration of these derivatives could lead to the development of novel therapeutic agents.

Case Studies

StudyFocusFindings
Study 1Cognitive EnhancementDMBA demonstrated increased alertness and improved cognitive performance in animal models.
Study 2Neurotransmitter InteractionThe compound was found to elevate dopamine levels in the brain, suggesting a mechanism for its stimulant effects.
Study 3Safety ProfilePreliminary toxicity studies indicated a favorable safety profile at low doses, warranting further investigation into higher dosages and long-term effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a class of molecules featuring amino-substituted pyrrolidine or piperidine rings linked to modified butanone backbones. Key structural variations among analogs include:

  • Benzyl(isopropyl)amino (CAS 1254927-47-3, ): Introduces lipophilic aromatic and branched alkyl groups, likely improving blood-brain barrier penetration but reducing solubility . Chloro-piperidinyl (CAS 1401666-35-0, ): Replaces pyrrolidine with a chlorinated piperidine ring, introducing electronegative effects that may influence electronic interactions .
  • Backbone and Ring Modifications :

    • The target compound uses a pyrrolidine ring, whereas analogs like CAS 1401666-35-0 employ a piperidine ring, which increases ring size and flexibility .

Physicochemical and Pharmacological Properties

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Notes
Target Compound - Likely C₁₁H₂₁N₃O 3-dimethylamino-pyrrolidin-1-yl ~238.34 Discontinued; hydrophilic
Analog 1 () 1254927-47-3 C₁₉H₃₁N₃O 3-(benzyl(isopropyl)amino) 317.48 Lipophilic; potential CNS activity
Analog 2 () 1354029-15-4 C₁₉H₂₉N₃O 3-(benzyl-cyclopropyl-amino) 315.46 Strained cyclopropane; unique steric effects
Analog 3 () 1401666-35-0 C₁₀H₁₈ClN₃O 3-chloro-piperidin-1-yl 231.72 Electronegative; possible halogen bonding

Molecular Docking and Structure-Activity Relationships (SAR)

  • Dimethylamino Group: The small size of the dimethylamino substituent in the target compound may limit steric hindrance, favoring interactions with shallow binding pockets. However, its hydrophilicity could reduce membrane permeability .
  • Chlorinated Piperidine (CAS 1401666-35-0) : The chloro group may engage in halogen bonding, stabilizing ligand-receptor complexes .

Biological Activity

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one, also known as DMBA or a variant of pyrrolidine derivatives, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H23_{23}N3_3O
  • Molar Mass : 213.32 g/mol
  • CAS Number : 1344974-14-6

1. CNS Stimulant Effects

Research indicates that (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one exhibits stimulant properties similar to other compounds in the same class, such as amphetamines. It has been shown to increase dopamine levels in the brain, which may contribute to its stimulant effects.

3. Anticancer Potential

Preliminary investigations suggest that pyrrolidine derivatives may have anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .

The biological activity of (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one is believed to involve:

  • Dopaminergic Pathways : Enhancement of dopamine signaling may explain its stimulant effects.
  • Inhibition of Bacterial Growth : Structural components may interact with bacterial cell membranes or metabolic pathways, leading to inhibition of growth.

Case Studies and Research Findings

StudyFindings
Demonstrated antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli.
Investigated the anticancer activity of structurally similar compounds, noting significant cytotoxicity against A549 lung cancer cells.

Notable Research

A recent study highlighted the synthesis and biological characterization of novel pyrrolidine-based compounds, suggesting that modifications in the chemical structure could lead to enhanced bioactivity against pathogens and cancer cells .

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one, and how are intermediates characterized?

The compound is synthesized via multi-step coupling reactions. A typical protocol involves:

  • Step 1 : Condensation of (2S)-2-amino-3-methylbutanoic acid derivatives with substituted benzylamines using EDC·HCl and HOBT in DMF, catalyzed by triethylamine at ambient temperature .
  • Step 2 : Cyclization with 2-pyrrolidone under reflux conditions, followed by purification via recrystallization (ethanol/water) . Intermediates are characterized using HPLC for purity (>98%) and NMR (¹H/¹³C) to confirm stereochemistry and functional group integrity .

Q. Which analytical techniques are critical for verifying the structural identity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve chiral centers and confirm the pyrrolidine ring structure .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z vs. calculated for C₁₂H₂₄N₃O) .
  • Chiral HPLC : Ensures enantiomeric purity, critical given the (S)-configuration .

Q. How is the compound screened for initial pharmacological activity?

In vitro GABA receptor binding assays are standard. Protocols include:

  • Radioligand displacement assays using [³H]-muscimol to measure affinity for GABAₐ receptors .
  • Electrophysiological studies on hippocampal neurons to assess chloride ion flux modulation .

Advanced Research Questions

Q. What strategies optimize synthetic yield while maintaining stereochemical fidelity?

  • Reagent Selection : HOBT/EDC·HCl minimizes racemization during amide bond formation compared to carbodiimide alternatives .
  • Solvent Optimization : DMF enhances solubility of intermediates, while ethanol/water recrystallization improves final product purity .
  • Temperature Control : Ambient conditions during coupling reduce side reactions, while reflux in cyclization ensures complete ring closure .

Q. How can contradictory data in molecular docking vs. in vivo efficacy be resolved?

Discrepancies may arise from:

  • Docking Model Limitations : Use ensemble docking (multiple receptor conformations) instead of static models .
  • Metabolic Stability : Assess pharmacokinetics (e.g., microsomal stability assays) to identify rapid degradation in vivo .
  • Off-Target Effects : Perform selectivity screens against related receptors (e.g., GABAB, NMDA) .

Q. What methodological considerations apply to in vivo anticonvulsant studies?

  • Model Selection : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents are standard .
  • Dose Optimization : Use a staggered dosing protocol (e.g., 10–100 mg/kg) to establish ED50 and toxicity thresholds .
  • Biomarker Analysis : Measure brain GABA levels post-administration via LC-MS to correlate efficacy with target engagement .

Q. How can computational methods improve SAR studies for derivatives?

  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications at the pyrrolidine ring .

Methodological Challenges & Solutions

Q. How to address low solubility in pharmacological assays?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce ester groups at the amino moiety to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50 and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare efficacy across dose groups while controlling for Type I errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.